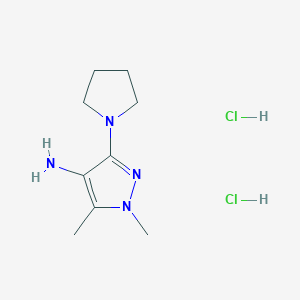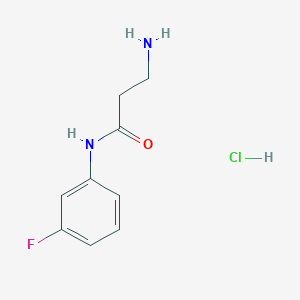![molecular formula C12H14ClNS B3095809 [(3-methylphenyl)(2-thienyl)methyl]amine hydrochloride CAS No. 1269054-48-9](/img/structure/B3095809.png)
[(3-methylphenyl)(2-thienyl)methyl]amine hydrochloride
Vue d'ensemble
Description
[(3-methylphenyl)(2-thienyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C12H14NS·HCl and a molecular weight of 240.78 g/mol . It is also known by its IUPAC name, (1H-1lambda3-thiophen-2-yl)(m-tolyl)methanamine hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methylphenyl)(2-thienyl)methyl]amine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 2-thiophenemethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(3-methylphenyl)(2-thienyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Reduction: The major product is the reduced amine.
Substitution: The major products are halogenated derivatives.
Applications De Recherche Scientifique
[(3-methylphenyl)(2-thienyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of [(3-methylphenyl)(2-thienyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2-methylphenyl)(2-thienyl)methyl]amine hydrochloride: Similar structure but with a different position of the methyl group.
[(3-methylphenyl)methyl][(thiophen-2-yl)methyl]amine hydrochloride: Similar structure but with different substituents.
Uniqueness
[(3-methylphenyl)(2-thienyl)methyl]amine hydrochloride is unique due to its specific combination of the 3-methylphenyl and 2-thienyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
IUPAC Name |
(3-methylphenyl)-thiophen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS.ClH/c1-9-4-2-5-10(8-9)12(13)11-6-3-7-14-11;/h2-8,12H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFYDDCRVUTSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CS2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-fluorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3095745.png)
![[(2,4-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3095748.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3095759.png)


![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3095774.png)
![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095777.png)


![[(4,5-dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095796.png)
![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/structure/B3095802.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095816.png)
![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3095825.png)
![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095833.png)
